6-Deoxy-a-L-galactopyranose

Description

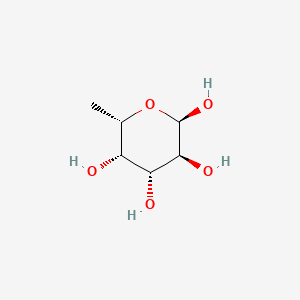

6-Deoxy-α-L-galactopyranose, also known as α-L-fucopyranose or L-fucose, is a deoxygenated monosaccharide derived from L-galactose by the removal of the hydroxyl group at the C6 position (C6H12O5; MW: 164.156) . This compound is a critical component of glycoproteins, glycolipids, and polysaccharides in biological systems, notably in blood group antigens and cell-surface recognition molecules . Its α-anomeric configuration and L-stereochemistry distinguish it from other deoxy sugars, influencing its biological interactions and metabolic pathways.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4R,5S,6S)-6-methyloxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZGCJCMOBCMKK-SXUWKVJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318356 | |

| Record name | α-L-Fucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Fucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000174 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

985 mg/mL | |

| Record name | L-Fucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000174 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6696-41-9 | |

| Record name | α-L-Fucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6696-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-L-Fucopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006696419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-L-fucose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04473 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | α-L-Fucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-L-FUCOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF086I9H7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Fucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000174 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140 °C | |

| Record name | L-Fucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000174 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Alpha-L-Fucose can be prepared through several methods:

Chemical Synthesis: This involves the hydrolysis of fucoidan with mineral acids such as sulfuric or hydrochloric acids.

Enzymatic Synthesis: Utilizing enzymes like alpha-L-fucosidases, which catalyze the hydrolysis of fucosides and/or the transfer of fucosyl residues.

Microbial Fermentation: Certain microorganisms can be engineered to produce alpha-L-fucose through fermentation processes.

Separation and Purification from Algae: Alpha-L-Fucose can also be extracted from algae, although this method requires further development for large-scale production.

Chemical Reactions Analysis

Alpha-L-Fucose undergoes various chemical reactions:

Hydrolysis: Catalyzed by alpha-L-fucosidases, resulting in the formation of L-fucose and an alcohol.

Transglycosylation: This reaction involves the transfer of fucosyl residues to acceptor molecules, forming fucosylated compounds.

Oxidation and Reduction: These reactions can modify the functional groups on the fucose molecule, leading to different derivatives.

Common reagents used in these reactions include para-nitrophenyl-α-L-fucopyranoside (pNP-Fuc) and various acids for hydrolysis . Major products formed include fucosylated human milk oligosaccharides and other bioactive glycans .

Scientific Research Applications

Glycobiology Research

6-Deoxy-α-L-galactopyranose serves as a critical substrate in glycobiology, where it is utilized to study glycan structures and their biological functions. Its derivatives, such as 2-O-(6-deoxy-α-L-galactopyranosyl)-D-galactose, are employed to investigate enzyme specificity and substrate interactions in glycosylation processes. For instance, β-galactosidases from various origins have shown unexpected regioselectivity when acting on galactose derivatives, indicating the potential for tailored enzymatic reactions that could lead to novel glycan structures .

Medicinal Chemistry

In medicinal chemistry, 6-deoxy-α-L-galactopyranose has been explored for its potential therapeutic applications. Its derivatives have been synthesized and tested for biological activity against various cancer cell lines. For example, compounds derived from 6-deoxy-α-L-galactopyranose have demonstrated cytotoxic effects on HepG2 cells with an IC50 value of 2.57 µM, suggesting their utility as chemotherapeutic agents . Furthermore, these compounds have shown antibacterial properties against pathogens like E. coli, highlighting their potential in developing antimicrobial therapies .

Biochemical Applications

The compound's role in biochemical research is notable, particularly in the synthesis of complex carbohydrates and the study of metabolic pathways. Research has demonstrated that 6-deoxy-α-L-galactopyranose can be enzymatically converted into various derivatives that serve as inhibitors or substrates in metabolic pathways. For instance, UDP-6-deoxy-D-galactose has been synthesized and evaluated for its transfer rates to glycoproteins, providing insights into carbohydrate metabolism and enzyme kinetics .

Case Study 1: Enzymatic Synthesis

A study highlighted the enzymatic transfer of 6-deoxy-D-galactosyl residues to glycoproteins using bovine beta-(1→4)-galactosyltransferase. The results indicated that the transfer rates of 6-deoxy-D-galactose were significantly lower than those of D-galactosyl transfer, showcasing its specificity and potential applications in glycoprotein engineering .

Case Study 2: Cancer Therapeutics

Another investigation focused on the cytotoxic effects of synthesized compounds derived from 6-deoxy-α-L-galactopyranose against MDA-MB-231 breast cancer cells. The study found that these compounds exhibited significant growth inhibition, suggesting their potential as novel anticancer agents .

Data Tables

Mechanism of Action

Alpha-L-Fucose exerts its effects primarily through its incorporation into glycans and glycolipids. These fucosylated structures are involved in various cellular processes, including signaling events mediated by the Notch receptor family and selectin-mediated adhesion . The enzyme alpha-L-fucosidase catalyzes the hydrolysis of alpha-L-fucosides, playing a key role in the degradation and remodeling of glycans .

Comparison with Similar Compounds

6-Deoxy-6-fluoro-D-galactopyranose

- Structural Difference : Fluorine replaces the hydroxyl group at C6 (C6H11FO5; MW: 182.147) .

- Key Properties : The electronegative fluorine atom enhances stability against enzymatic degradation and alters hydrogen-bonding interactions. This makes it a valuable mimic in drug design, particularly for targeting carbohydrate-processing enzymes .

- Applications : Used in positron emission tomography (PET) imaging probes and as a glycosidase inhibitor .

6-Deoxy-2-O-methyl-α-L-galactopyranose

- Structural Difference : A methyl group is introduced at the 2-O position (C7H14O5; MW: 178.184) .

- Key Properties : Methylation reduces polarity, enhancing lipid solubility and altering substrate specificity in glycosylation reactions.

- Applications : Serves as a synthetic intermediate for studying enzyme regioselectivity in glycosyltransferases .

6-Deoxy-6-isocyanato-D-galactopyranose Derivatives

- Structural Difference : An isocyanato (-NCO) group substitutes the hydroxyl at C6 .

- Key Properties : The reactive isocyanato group enables crosslinking in polymer chemistry and conjugation with amines or thiols.

- Applications : Used to synthesize ureido-linked glycoconjugates for biomaterial engineering .

Methyl 6-azido-6-deoxy-α-D-galactoside

- Structural Difference : An azido (-N3) group replaces the C6 hydroxyl (C7H13N3O5; MW: 219.20) .

- Key Properties : The azido group facilitates "click chemistry" (e.g., Cu-catalyzed azide-alkyne cycloaddition) for bioconjugation.

- Applications : Key intermediate in synthesizing glycodendrimers and antibody-drug conjugates .

α-L-6-Deoxy-gulopyranose

- Structural Difference: Stereoisomer of 6-deoxy-α-L-galactopyranose with inverted configuration at C3 and C4 (C6H12O5; MW: 164.156) .

- Key Properties : Distinct stereochemistry reduces compatibility with L-fucose-specific lectins, affecting biological recognition.

- Applications : Rarely found in nature; used in studies of carbohydrate-protein interactions .

Comparative Data Table

Biological Activity

6-Deoxy-α-L-galactopyranose (6-deoxygalactose) is a monosaccharide that has garnered attention in the field of glycobiology due to its role in various biological processes and potential applications in medicine. This article provides a comprehensive overview of the biological activity of 6-deoxy-α-L-galactopyranose, including its biosynthesis, functional roles, and implications for health and disease.

Biosynthesis

6-Deoxy-α-L-galactopyranose is synthesized through pathways involving nucleotide sugars such as GDP-6-deoxygalactose. The biosynthetic pathway is crucial for the incorporation of this sugar into glycan structures on cell surfaces, particularly in pathogenic bacteria like Helicobacter pylori and Pseudomonas aeruginosa. These organisms utilize 6-deoxyhexoses to form cell surface glycans that play significant roles in virulence and immune evasion .

Table 1: Biosynthetic Pathways of 6-Deoxy-α-L-galactopyranose

| Pathway Component | Description |

|---|---|

| Nucleotide Sugar | GDP-6-deoxygalactose |

| Key Enzymes | Glycosyltransferases |

| Organisms | H. pylori, P. aeruginosa |

Biological Functions

The biological functions of 6-deoxy-α-L-galactopyranose are diverse, impacting several physiological processes:

- Cell Adhesion and Recognition : 6-Deoxy sugars are integral to the structure of glycoproteins and glycolipids, influencing cell-cell interactions and immune responses. For instance, fucosylated glycans, which include deoxygalactose, are essential for leukocyte adhesion and migration .

- Immune Modulation : The presence of 6-deoxy sugars on glycoproteins can modulate immune responses. Fucose, a related deoxysugar, has been shown to influence T-cell activation and cytokine release, indicating that similar mechanisms may apply to 6-deoxy-α-L-galactopyranose .

- Pathogen Interaction : In bacterial pathogens, 6-deoxygalactose contributes to the structural integrity of polysaccharides that protect against host immune responses. This has implications for developing novel antibacterial therapies targeting these biosynthetic pathways .

Research Findings

Recent studies have highlighted the importance of 6-deoxy-α-L-galactopyranose in various biological contexts:

- Cancer Research : Alterations in fucosylation patterns, including those involving 6-deoxy sugars, have been associated with cancer progression and metastasis. Monitoring these changes can provide insights into tumor behavior and patient prognosis .

- Metabolic Labeling Studies : Research utilizing metabolic reporters such as Ac4-6AzGal has demonstrated the incorporation of deoxysugars into O-linked glycosylation sites in mammalian cells. This suggests potential applications in tracking glycosylation dynamics under pathological conditions .

Case Studies

- Helicobacter pylori Infection : A study demonstrated that the biosynthesis of 6-deoxyhexoses is critical for the virulence of H. pylori. Inhibiting the enzymes involved in this pathway reduced bacterial adherence to gastric epithelial cells, highlighting a potential therapeutic target .

- Fucosylation and Immune Response : In a model of autoimmune disease, altered fucosylation patterns were observed in T-cells from affected individuals. The presence of 6-deoxy sugars was linked to changes in cytokine profiles, suggesting a role in modulating immune responses during disease states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.